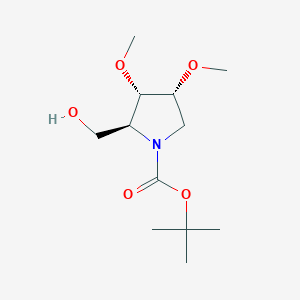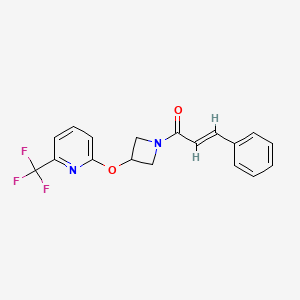
(E)-3-phenyl-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes an azetidine ring, which is a four-membered ring containing nitrogen. This ring is connected to a phenyl group and a pyridine ring through a prop-2-en-1-one group. The pyridine ring also has a trifluoromethyl group attached to it.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the other reactants present. The presence of multiple functional groups means that it could potentially participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Nicotinic Acetylcholine Receptor Binding : A study on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of azetidine derivatives, including a focus on their potential for positron emission tomography (PET) imaging of central nicotinic receptors. This research could have implications for neurological disease diagnosis and research (Doll et al., 1999).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating a potential application in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).
Fungicidal Activity : The synthesis of substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-alkyl- and O-benzyloximes demonstrated good fungicidal activity, showcasing potential applications in agricultural chemistry (Kuzenkov & Zakharychev, 2019).
Antidepressant and Nootropic Agents : The synthesis and pharmacological activity of Schiff’s bases and azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlighted the CNS active potential of azetidine derivatives (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Antibacterial and Antifungal Activities : Synthesis of new pyrimidine-azetidinone analogues and their antioxidant, in vitro antimicrobial, and antitubercular activities showed promise for the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antibacterial Activity against Fastidious Gram-Negative Organisms : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibiotics were prepared to expand the spectrum of activity to include Gram-negative organisms, demonstrating the versatility of azetidine derivatives in antibiotic development (Genin et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its structure, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
(E)-3-phenyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)15-7-4-8-16(22-15)25-14-11-23(12-14)17(24)10-9-13-5-2-1-3-6-13/h1-10,14H,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTPOUPLTMVVPZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)
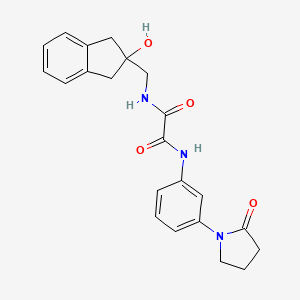

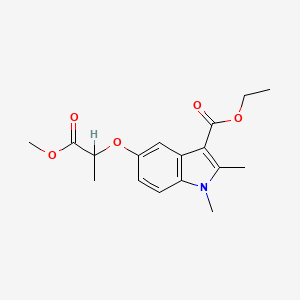
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)

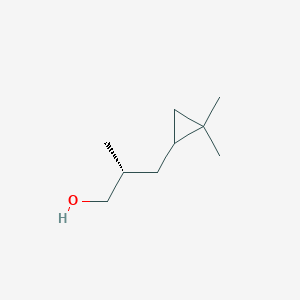

![tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B2936523.png)
![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)
![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2936526.png)
